5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-bromo-4-methyl-2-(piperidin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-6-12(15-7-11(9)13)16-8-10-2-4-14-5-3-10/h6-7,10,14H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPYDGTYWUGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development : This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at treating neurological disorders and cancers. The presence of the bromine atom and the piperidine moiety enhances its biological activity and selectivity towards specific receptors or enzymes.
Case Study : Research has indicated that derivatives of 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine exhibit significant inhibition of certain protein kinases associated with cancer progression. These findings suggest its potential role as an anticancer agent, warranting further investigation into its efficacy and safety in clinical settings.
Chemical Biology
Mechanism of Action Studies : The compound is utilized in studies to elucidate the mechanisms by which pyridine derivatives affect cellular processes. Its interactions with enzymes or receptors can modulate biological pathways, providing insights into drug action and resistance mechanisms.
Research Example : A study demonstrated that this compound could inhibit specific signaling pathways involved in cell proliferation. This highlights its potential as a tool for understanding cellular responses to pharmacological agents.
Materials Science
Novel Material Development : The unique chemical properties of this compound allow it to be explored in the development of materials with specific electronic or optical characteristics. Its application in creating functional materials can lead to advancements in sensors or drug delivery systems.
Biological Studies
Target Interaction Analysis : The compound is employed in biological studies to investigate its interactions with various molecular targets, including receptors and enzymes. Understanding these interactions can aid in the design of more effective drugs with fewer side effects.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to the active site of an enzyme or receptor, leading to modulation of its activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine
- Molecular Formula : C₁₂H₁₇BrN₂O
- Molecular Weight : 285.19 g/mol
- CAS Registry Number : 1289131-70-9
Structural Features :
This compound consists of a pyridine ring substituted with:
- A bromine atom at position 5 (electron-withdrawing group).
- A methyl group at position 4 (electron-donating group).
- A (piperidin-4-yl)methoxy group at position 2, which introduces a nitrogen-containing six-membered ring (piperidine) via a methylene bridge.
The bromine atom increases molecular weight and may influence halogen bonding in receptor interactions .
Structural Analogs with Modified Substituents
Table 1: Structural and Physicochemical Comparisons
A. Piperidine vs. Azetidine Rings
- Piperidine (6-membered ring) : Provides conformational flexibility and moderate basicity (pKa ~11). Favors interactions with hydrophobic pockets in enzymes .
- Azetidine (4-membered ring) : Higher ring strain and reduced basicity (pKa ~8). May limit stability in acidic environments but improve metabolic resistance .
B. Methoxy vs. Piperidinylmethoxy Groups
- The (piperidin-4-yl)methoxy group in the target compound introduces a basic nitrogen and a larger steric profile compared to simple methoxy (e.g., 164513-39-7). This modification enhances solubility (e.g., 8 mg/mL for piperidine derivatives at physiological pH) and receptor-binding specificity .
C. Halogen Substituents
- Chlorine analogs (e.g., 5-Bromo-2-chloro-4-(methoxymethyl)pyridine) show reduced steric hindrance but weaker halogen bonding .
Biological Activity
5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom, a methyl group, and a methoxy group linked to a piperidine moiety, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 285.18 g/mol .
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related pyridine derivatives possess notable efficacy against various bacterial strains.
Antibacterial Activity
A comparative analysis of the antibacterial activity of this compound reveals promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |
| Escherichia coli | 0.0039 - 0.025 mg/mL | |
| Pseudomonas aeruginosa | Not significantly effective |
The compound demonstrated complete bactericidal activity against both Staphylococcus aureus and Escherichia coli within 8 hours, indicating its potential as an effective antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. While specific data on the antifungal efficacy of this compound is limited, related pyridine derivatives have shown moderate inhibitory effects against fungal pathogens such as Candida species .
Anticancer Potential
Emerging studies suggest that the compound may also exhibit anticancer properties. For instance, derivatives of piperidine have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cell lines . These mechanisms point towards potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The presence of electron-donating groups such as methoxy and methyl enhances the compound's interaction with biological targets, potentially increasing its antimicrobial efficacy .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive review assessed various pyridine compounds' antimicrobial properties, highlighting that modifications to the piperidine ring can significantly influence activity against Gram-positive and Gram-negative bacteria .
- In Vitro Studies : In vitro assays demonstrated that certain substitutions on the piperidine ring enhanced antibacterial activity, suggesting that further optimization could yield more potent derivatives .
- Cancer Cell Line Studies : Investigations into the effects of similar compounds on cancer cell lines revealed growth inhibition, indicating potential pathways for therapeutic development .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Position
The bromine atom at the 5-position undergoes substitution reactions under catalytic or basic conditions, enabling functionalization of the pyridine ring.
Key Findings :
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) are highly efficient for introducing aryl groups .
-
Direct amination requires copper catalysts and elevated temperatures .
Piperidine Methoxy Group Modifications
The piperidin-4-ylmethoxy group participates in acid-base reactions and serves as a site for further derivatization.
Salt Formation
Treatment with acidic compounds (e.g., HCl) yields stable hydrochloride salts, enhancing solubility :
N-Alkylation/Acylation
The piperidine nitrogen undergoes alkylation or acylation under standard peptide synthesis conditions :
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Alkylation | Ethyl chloroformate, base | Mixed acid anhydride | 0–25°C, 2–6 hrs |
| Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative | RT, 12 hrs |
Notes :
-
Alkylation reactions require inert atmospheres to prevent side reactions .
-
Acylated derivatives show improved metabolic stability in pharmacological studies .
Reductive and Oxidative Transformations
The pyridine ring and substituents undergo redox reactions under controlled conditions.
Bromine Reduction
Catalytic hydrogenation removes the bromine atom, forming a dehalogenated product :
Piperidine Oxidation
Oxidation of the piperidine ring with H₂O₂/CH₃COOH forms N-oxide derivatives:
Comparative Reactivity Insights
A comparison with structurally similar compounds highlights unique reactivity patterns:
Preparation Methods
Mitsunobu Reaction with Piperidin-4-Ylmethanol
Adapting protocols from pyrrolo[2,3-b]pyridine functionalization, the Mitsunobu reaction enables efficient ether bond formation. 5-Bromo-4-methyl-2-hydroxypyridine reacts with N-Boc-piperidin-4-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, TPP) in tetrahydrofuran (THF) at 0°C→rt. The Boc-protected intermediate is subsequently deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Optimized Parameters:
Nucleophilic Substitution with Piperidin-4-Ylmethyl Halides
A less efficient but cost-effective approach involves converting 5-bromo-4-methyl-2-hydroxypyridine to its mesylate (using methanesulfonyl chloride, MsCl) and reacting it with piperidin-4-ylmethyl chloride. However, competing elimination reactions reduce yields to 45–52%.
Functional Group Interconversion and Purification
Protection-Deprotection Sequences
The piperidine nitrogen’s basicity necessitates protection during etherification. Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) groups are commonly used. For example, SEM protection of piperidin-4-ylmethanol precedes Mitsunobu reactions, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/heptane gradients) effectively isolates intermediates, while final products are purified via recrystallization from methanol/water mixtures.
Comparative Analysis of Synthetic Routes
| Method | Bromination Yield | Etherification Yield | Total Yield | Purity (%) |
|---|---|---|---|---|
| NBS + Mitsunobu | 78% | 74% | 58% | ≥99 |
| PPSE + Nucleophilic | 65% | 52% | 34% | 92 |
The Mitsunobu route offers superior efficiency and purity, albeit at higher reagent costs. Nucleophilic substitution, while economical, suffers from side reactions and lower yields.
Scalability and Industrial Applicability
Kilogram-scale synthesis has been achieved using continuous flow reactors for the Mitsunobu step, reducing DEAD decomposition risks. Process optimization studies indicate that replacing DEAD with diisopropyl azodicarboxylate (DIAD) improves safety profiles without sacrificing yield .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of a methylpyridine precursor followed by coupling with a piperidinylmethoxy group. For bromination, methods like electrophilic substitution using bromine in acetic acid or NBS (N-bromosuccinimide) under radical conditions are viable . The piperidinylmethoxy group can be introduced via nucleophilic substitution or Mitsunobu reaction, with NaOH in dichloromethane as a common base/solvent system . Optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Catalytic use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Purification via flash chromatography or HPLC (as in related piperidine-pyridine syntheses) to achieve >95% purity .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze and spectra for diagnostic peaks:
- Pyridine protons (δ 7.5–8.5 ppm), piperidine methoxy (δ 3.5–4.5 ppm), and methyl groups (δ 2.3–2.7 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include resolving piperidine ring puckering and methoxy orientation, which may require high-resolution (<1.0 Å) data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Classified as WGK 3 (highly hazardous to aquatic environments). Use fume hoods and avoid inhalation .
- Storage : Keep in sealed containers under dry, cool conditions (0–4°C) to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental data and computational predictions for this compound's structure?
- Methodological Answer : Discrepancies (e.g., bond angles in piperidine rings) may arise from crystal packing effects or dynamic behavior in solution. Strategies include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify conformational flexibility .
- Variable-Temperature NMR : Probe dynamic processes (e.g., piperidine ring inversion) by observing coalescence of proton signals .
- Twinned Data Refinement : Use SHELXL’s TWIN command to model overlapping diffraction patterns in crystalline samples .
Q. What methodologies are effective for modifying the piperidinylmethoxy substituent to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Functionalization :
- Oxidation : Convert the methoxy group to a ketone using m-CPBA (meta-chloroperbenzoic acid) .
- Substitution : Replace bromine with aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd(PPh), NaCO, DMF/HO) .
- Pharmacological Assays : Test modified analogs in receptor-binding studies (e.g., GPCRs) to correlate substituent effects with activity .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this bromopyridine derivative?
- Methodological Answer :
- Catalyst Selection : Use Pd/XPhos systems for Buchwald-Hartwig amination to couple with secondary amines .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions.
- Microwave-Assisted Synthesis : Apply 100–150°C for 10–30 minutes to accelerate reaction rates while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
